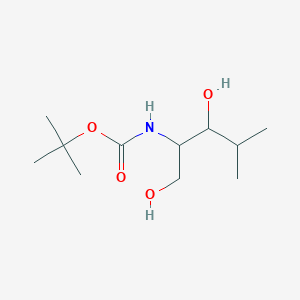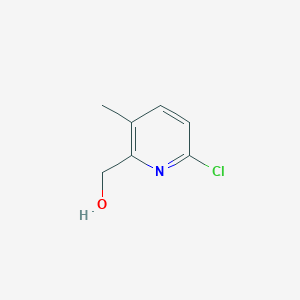
2-Pyridinemethanol, 6-chloro-3-methyl-
Übersicht
Beschreibung
“2-Pyridinemethanol, 6-chloro-3-methyl-” is a chemical compound with the molecular formula C7H8ClNO . It is also known as “(6-Chloro-3-Methylpyridin-2-yl)Methanol” and has a molecular weight of 157.59752 .
Molecular Structure Analysis
The molecular structure of “2-Pyridinemethanol, 6-chloro-3-methyl-” consists of a pyridine ring with a methyl group at the 3rd position, a hydroxyl group at the 2nd position, and a chlorine atom at the 6th position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Processes: "2-Pyridinemethanol, 6-chloro-3-methyl-" serves as an intermediate in the synthesis of drugs, particularly for cardiovascular diseases. Its preparation involves oxidation, rearrangement, acylation, and hydrolysis of 2-methylpyridine (L. Hui, 2009).
- Volumetric Properties: The volumetric properties of aqueous solutions of 2-pyridinemethanol derivatives, including 6-chloro-3-methyl, were studied, revealing significant deviations in thermal expansion coefficients from ideality, indicating strong intermolecular interactions (I. Kul et al., 2013).
Biological and Pharmacological Applications
- Herbicidal Activity: Different chlorine-substituted pyridine derivatives, including 6-chloro analogs, have varying herbicidal properties. The 6-chloro variant was found to be inactive, demonstrating the importance of substitution patterns on biological activity (T. A. Andrea et al., 1990).
- Antimicrobial Activity: N-substituted derivatives of 6-methyl-2-pyridinemethanol, a similar compound, exhibited moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Industrial and Synthetic Chemistry
- Catalysis and Chemical Reactions: Studies have explored the oxidation processes of 2-pyridinemethanol derivatives, including their kinetic aspects and reaction mechanisms, which are crucial for understanding their behavior in various industrial and synthetic chemistry applications (E. Kita & G. Uścińska, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPJLDCPOLWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 6-chloro-3-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





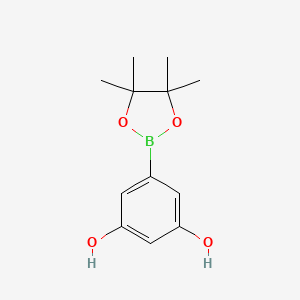

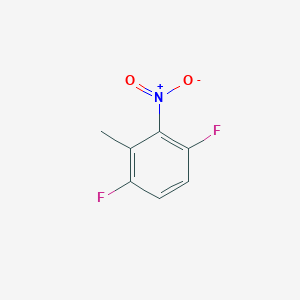
![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)
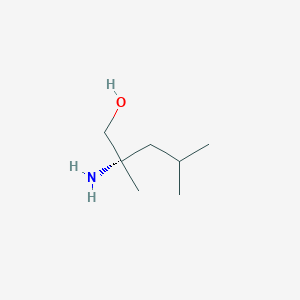


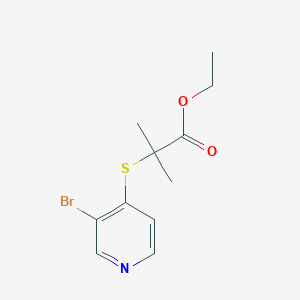
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
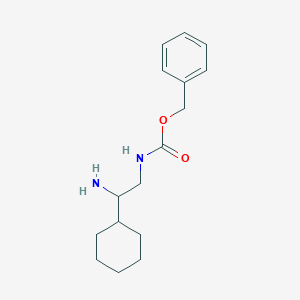
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
